4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 2-methylbenzyl sulfide
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Overview
Description
4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 2-methylbenzyl sulfide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrimidine ring, and a benzyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 2-methylbenzyl sulfide typically involves multi-step organic reactions One common approach is the condensation of 2,5-dichlorothiophene with a pyrimidine derivative under controlled conditions The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 2-methylbenzyl sulfide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 2-methylbenzyl sulfide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 2-methylbenzyl sulfide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The thiophene and pyrimidine rings can interact with biological macromolecules, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dichlorothiophene and 2,5-bis(arylethynyl)thiophene.
Pyrimidine Derivatives: Compounds such as pyrimido[4,5-d]pyrimidines and pyrrolo[2,3-d]pyrimidines.
Uniqueness
4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 2-methylbenzyl sulfide is unique due to its combination of a thiophene ring with a pyrimidine ring and a benzyl sulfide moiety. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S2/c1-10-4-2-3-5-11(10)9-21-16-19-7-6-13(20-16)12-8-14(17)22-15(12)18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURQSNHRKXEZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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